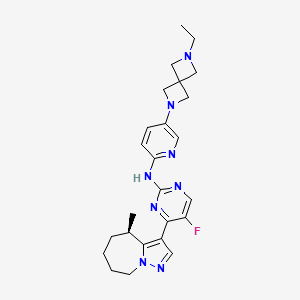
N-Methylsulfonyl Nimesulide-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methylsulfonyl Nimesulide-d5 is a deuterated derivative of N-Methylsulfonyl Nimesulide, a compound known for its anti-inflammatory and analgesic properties. This compound is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylsulfonyl Nimesulide-d5 involves the incorporation of deuterium atoms into the N-Methylsulfonyl Nimesulide moleculeThe exact synthetic route and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired level of deuteration. The production process is carefully monitored to ensure consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methylsulfonyl Nimesulide-d5 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding amines .
Wissenschaftliche Forschungsanwendungen
N-Methylsulfonyl Nimesulide-d5 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in proteomics research to study protein interactions and modifications.
Medicine: Investigated for its potential therapeutic effects and as a tool to study drug metabolism and pharmacokinetics.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Methylsulfonyl Nimesulide-d5 is similar to that of Nimesulide. It primarily acts as a cyclooxygenase-2 inhibitor, reducing the production of prostaglandins, which are mediators of inflammation and pain. Additionally, it inhibits the release of oxidants from activated neutrophils and has a scavenging effect on hypochlorous acid. These actions contribute to its anti-inflammatory and analgesic properties .
Vergleich Mit ähnlichen Verbindungen
N-Methylsulfonyl Nimesulide-d5 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise analytical studies. Similar compounds include:
N-Methylsulfonyl Nimesulide: The non-deuterated version, which has similar anti-inflammatory and analgesic properties.
N-(Methylsulfonyl)-4-(desnitro) Nimesulide-d5: Another deuterated derivative with slightly different chemical properties.
Nimesulide: The parent compound, widely used as a non-steroidal anti-inflammatory drug.
These compounds share similar mechanisms of action but differ in their specific applications and properties.
Eigenschaften
Molekularformel |
C14H14N2O7S2 |
|---|---|
Molekulargewicht |
391.4 g/mol |
IUPAC-Name |
N-methylsulfonyl-N-[4-nitro-2-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methanesulfonamide |
InChI |
InChI=1S/C14H14N2O7S2/c1-24(19,20)16(25(2,21)22)13-9-8-11(15(17)18)10-14(13)23-12-6-4-3-5-7-12/h3-10H,1-2H3/i3D,4D,5D,6D,7D |
InChI-Schlüssel |
DGTALLPFLVLCNQ-DKFMXDSJSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C=CC(=C2)[N+](=O)[O-])N(S(=O)(=O)C)S(=O)(=O)C)[2H])[2H] |
Kanonische SMILES |
CS(=O)(=O)N(C1=C(C=C(C=C1)[N+](=O)[O-])OC2=CC=CC=C2)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[Bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-enyl)piperazine;dihydrochloride](/img/structure/B12427903.png)


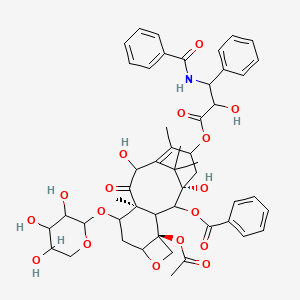
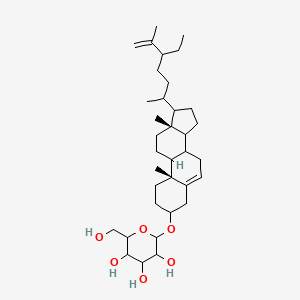
![4-Chloro-7-(4-methylpiperazin-1-yl)pyrrolo[1,2-a]quinoxaline](/img/structure/B12427944.png)
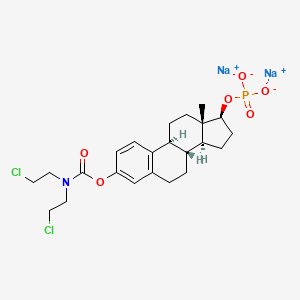
![(6aR,9R)-N-((S)-1-hydroxybutan-2-yl)-4,7-dimethyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide maleate](/img/structure/B12427959.png)
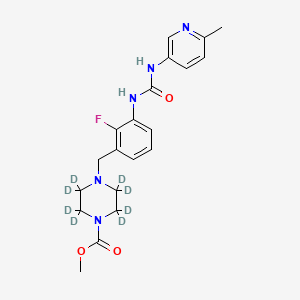
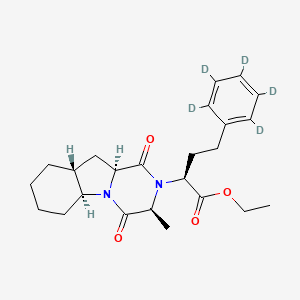
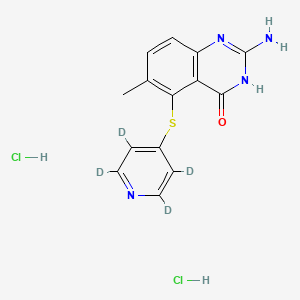
![[(3S,6R)-3,4-bis(acetyloxy)-6-(benzyloxy)-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B12427977.png)

